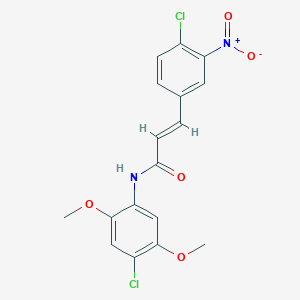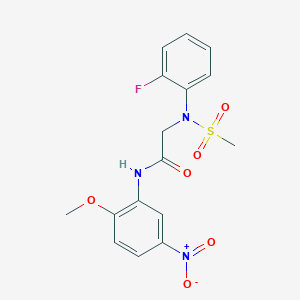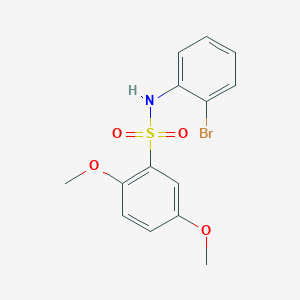![molecular formula C22H29NO4 B3552181 3,4,5-triethoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B3552181.png)
3,4,5-triethoxy-N-[4-(propan-2-yl)phenyl]benzamide
Overview
Description
3,4,5-Triethoxy-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with ethoxy groups and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 4-isopropylaniline.
Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid is then reacted with 4-isopropylaniline to form the amide bond, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of new substituted benzamides.
Scientific Research Applications
3,4,5-Triethoxy-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The ethoxy groups and the isopropylphenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The benzamide core can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide: Similar structure but with a morpholine ring instead of an isopropyl group.
Uniqueness
3,4,5-Triethoxy-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of ethoxy groups, which can influence its solubility and reactivity compared to similar compounds with methoxy groups. The isopropyl group also provides steric hindrance, which can affect its binding to molecular targets.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-6-25-19-13-17(14-20(26-7-2)21(19)27-8-3)22(24)23-18-11-9-16(10-12-18)15(4)5/h9-15H,6-8H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXQPSGJVVIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B3552101.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3552103.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3552127.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3552130.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552144.png)
![2-(3-methylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552152.png)
![N-(3,5-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3552156.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3552158.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B3552166.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chloro-4-fluorophenyl)butanamide](/img/structure/B3552173.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B3552176.png)
